molecular formula C17H21N5O3 B5673337 7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane

7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5673337
M. Wt: 343.4 g/mol
InChI Key: JJCXYJLJCYICJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, including "7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane," often involves multi-step reactions starting from commercially available reagents. A common approach includes the use of tetrahydropyran derivatives and halogenated compounds as starting materials. For instance, a convenient synthesis route for similar spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the adaptability of synthesis strategies for creating complex spirocyclic structures (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spirocyclic framework, where cyclic units are connected through a single spiro atom, typically carbon. The structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms and the conformation of the rings. For example, the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealed a monoclinic space group with the cyclohexyl ring adopting a chair conformation, illustrating the chiral nature of these compounds (Wen, 2002).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, reflecting their rich chemical reactivity. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates the reactivity of spiro compounds towards nucleophilic addition, leading to the formation of diamino acid derivatives and cyclic dipeptide derivatives under certain conditions (Andreae et al., 1992).

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points, boiling points, solubility, and optical activity, are crucial for their application in material science and pharmacology. These properties are influenced by the molecular structure, particularly the arrangement of the rings and the nature of substituents. For instance, the purification and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) included studies on its optical properties, demonstrating its potential for application in nonlinear optical devices (Kagawa et al., 1994).

properties

IUPAC Name

1-(2-oxa-9-azaspiro[4.5]decan-9-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-16(21-8-1-6-17(11-21)7-9-24-12-17)10-25-15-4-2-14(3-5-15)22-13-18-19-20-22/h2-5,13H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCXYJLJCYICJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)COC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane

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